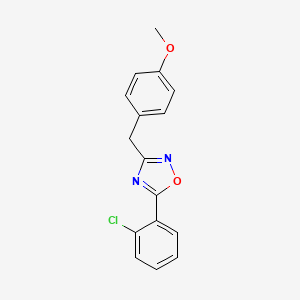![molecular formula C16H14ClFO2 B5763390 3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)
3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde is a chemical compound that is commonly referred to as CF3. This compound has been the subject of numerous scientific research studies due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
CF3 has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, CF3 has been investigated as a potential drug candidate for the treatment of cancer and other diseases. CF3 has also been studied for its use as a fluorescent dye in imaging techniques. Additionally, CF3 has been explored as a potential catalyst in organic chemistry reactions.
Wirkmechanismus
The mechanism of action of CF3 is not fully understood, but it is believed to interact with specific proteins and enzymes in cells. CF3 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. CF3 has also been shown to inhibit the activity of enzymes involved in inflammation and other cellular processes.
Biochemical and Physiological Effects:
CF3 has been shown to have various biochemical and physiological effects. In laboratory experiments, CF3 has been shown to inhibit the growth of cancer cells and reduce inflammation. CF3 has also been shown to have antioxidant properties, which may be beneficial for preventing cellular damage. Additionally, CF3 has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CF3 in laboratory experiments is its well-established synthesis method, which allows for easy and reproducible production of the compound. Additionally, CF3 has been shown to have a low toxicity profile, making it a safer alternative to other chemicals that may have harmful effects. However, one limitation of CF3 is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on CF3. One area of interest is its potential use as a fluorescent dye in imaging techniques. Additionally, further studies are needed to fully understand the mechanism of action of CF3 and its potential applications in the treatment of cancer and other diseases. Further research is also needed to explore the potential use of CF3 as a catalyst in organic chemistry reactions.
Synthesemethoden
The synthesis of CF3 involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 2,5-dimethylbenzaldehyde in the presence of a base catalyst. The resulting product is CF3, which can be purified through recrystallization. This synthesis method has been well-established and is commonly used in laboratories.
Eigenschaften
IUPAC Name |
3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-10-5-12(8-19)11(2)13(6-10)9-20-16-4-3-14(18)7-15(16)17/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHXKXRWYHXNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)C)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5763313.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5763320.png)
![4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5763329.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(5-ethyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5763333.png)
![3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5763338.png)
![1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5763344.png)

![3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5763366.png)
![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)
![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)
![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)

![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)